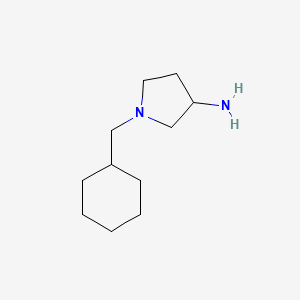
1-(Cyclohexylmethyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)pyrrolidin-3-amine is an organic compound that features a cyclohexylmethyl group attached to a pyrrolidinamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)pyrrolidin-3-amine typically involves the reaction of cyclohexylmethylamine with pyrrolidine under specific conditions. One common method includes:
Cyclohexylmethylamine: This is reacted with pyrrolidine in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This often includes:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification Processes: Such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclohexylmethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidinamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block in Organic Synthesis : The compound serves as a crucial building block in organic synthesis, particularly in constructing complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for synthetic applications.
Biology
- Biological Activity : Studies indicate that 1-(Cyclohexylmethyl)pyrrolidin-3-amine may exhibit antiviral properties. Similar pyrrolidine derivatives have shown efficacy against viral replication mechanisms, particularly targeting viral proteases.
- Neuropharmacological Effects : Research has explored its interaction with neurotransmitter systems, especially concerning dopamine and serotonin receptors, which could have implications for treating mood disorders.
Medicine
- Drug Development : The compound has been investigated for its potential use in drug development. Its unique structure suggests possible interactions with specific receptors and enzymes within the body, leading to therapeutic applications.
Industry
- Production of Specialty Chemicals : In industrial settings, this compound is utilized in manufacturing specialty chemicals and materials due to its chemical stability and reactivity.
To better understand the biological potential of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Pyrrolidine Derivative | Antiviral properties against coronaviruses |
| 1-(Methyl)pyrrolidin-3-amine | Pyrrolidine Derivative | Neuropharmacological effects |
| 1-(Ethyl)pyrrolidin-3-amine | Pyrrolidine Derivative | Antimicrobial activity |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antiviral Activity Against SARS-CoV-2 : A study identified related pyrrolidine compounds that exhibited significant inhibition of viral replication with an IC50 value of 0.6 µM against the virus's main protease. This indicates the potential for developing antiviral agents based on this compound's structure.
- Structure-Activity Relationship (SAR) Studies : SAR analyses reveal that modifications to the pyrrolidine ring can significantly alter biological activity. For instance, substituting different alkyl groups may enhance receptor binding or improve pharmacokinetic properties.
- Neuropharmacological Studies : Research into similar compounds has shown their effects on neurotransmitter systems. For example, compounds with a similar structure have been investigated for their potential to modulate dopamine receptors, suggesting therapeutic uses in treating psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar structure but lacks the pyrrolidine ring.
Pyrrolidinamine: Lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Similar but without the pyrrolidine ring.
Uniqueness
1-(Cyclohexylmethyl)pyrrolidin-3-amine is unique due to the presence of both the cyclohexylmethyl group and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2 |
Clave InChI |
SBSSXCKDVHHANA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















